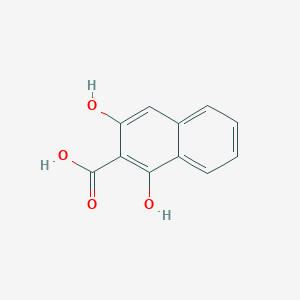

1,3-Dihydroxy-2-naphthoic acid

Beschreibung

Evolution of Naphthoic Acid Research

The journey of naphthoic acid research began with its foundational applications in industrial chemistry. google.com The robust, aromatic structure of the naphthalene (B1677914) ring system provided a versatile scaffold for the synthesis of a wide array of dyes and pigments. However, as analytical techniques and synthetic methodologies advanced, researchers began to uncover the more subtle and complex properties of these molecules. The introduction of substituents, such as hydroxyl (-OH) and carboxyl (-COOH) groups, was found to be a key determinant of their physical and chemical characteristics. sciencepublishinggroup.com This realization opened the door to a new era of investigation, where the focus turned to understanding the structure-activity relationships of substituted naphthoic acids. sciencepublishinggroup.com Computational studies have further enhanced this understanding by allowing for the prediction of chemical reactivity and biological activities based on the nature and position of these substituents. sciencepublishinggroup.comresearchgate.net

Significance of Dihydroxylated Naphthoic Acids in Chemical Biology and Material Science

The presence of two hydroxyl groups on the naphthoic acid structure, creating dihydroxylated naphthoic acids, imparts unique properties that are of particular interest in chemical biology and material science. In chemical biology, these compounds are recognized for their potential to interact with biological systems. The hydroxyl and carboxyl groups can participate in hydrogen bonding, a fundamental interaction in the recognition and binding of molecules to enzymes and other proteins. ontosight.ai This has led to the exploration of dihydroxylated naphthoic acids as potential enzyme inhibitors, with some derivatives showing activity against enzymes like lactate (B86563) dehydrogenase, which is significant in cancer metabolism. smolecule.comfrontiersin.org Furthermore, their antioxidant properties, which allow them to neutralize harmful free radicals, and their antimicrobial activities have made them candidates for investigation in medicinal chemistry. smolecule.comontosight.ai

In the realm of material science, dihydroxylated naphthoic acids continue to be relevant as precursors in the synthesis of advanced materials. Their chromophoric properties make them valuable in the development of specialized dyes and pigments. smolecule.comsmolecule.com Moreover, their chemical reactivity allows for their incorporation into polymers, leading to the creation of functional materials with specific, tailored properties. smolecule.com Derivatives of dihydroxylated naphthoic acids have also been investigated as photosensitizers, enhancing the efficiency of photoinitiators used in polymerization processes. researchgate.net

Current Research Trajectories for 1,3-Dihydroxy-2-naphthoic Acid

The specific compound, this compound, is at the forefront of several current research trajectories, primarily centered on its biological activities and its role as a synthetic intermediate.

One of the most prominent areas of research is in biocatalysis . This compound serves as a substrate for various enzymatic reactions, notably those involving the cytochrome P450 family of enzymes. smolecule.com For instance, the enzyme CYP199A2 can catalyze the regioselective oxidation of hydroxynaphthoic acids, including this compound, to produce other valuable dihydroxynaphthoic acids. smolecule.comtandfonline.com

Another significant research avenue is its involvement in the biosynthesis of antibiotics . It acts as a precursor in the enzymatic pathways that construct complex antibiotic structures. smolecule.com A key example is its role as a substrate for the enzyme NcsB1, an O-methyltransferase that participates in the biosynthesis of the antitumor antibiotic neocarzinostatin. smolecule.com The methylation of this compound is a crucial step in the formation of this active antibiotic compound. smolecule.com

Furthermore, this compound is being actively studied for its potential as an enzyme inhibitor . Research has indicated its inhibitory effects on enzymes such as HIV-1 integrase and tyrosine kinase, suggesting its potential as a lead compound in the development of new therapeutic agents. smolecule.com Its antioxidant and antimicrobial properties are also under investigation, with studies suggesting it may be a candidate for further exploration in medicinal chemistry. smolecule.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 3147-58-8 |

| Molecular Formula | C₁₁H₈O₄ |

| Molecular Weight | 204.18 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 265 °C (decomposes) |

The following table details some of the current research applications of this compound:

| Research Area | Application | Key Enzymes/Pathways Involved |

| Biocatalysis | Substrate for regioselective oxidation | Cytochrome P450 (e.g., CYP199A2) |

| Antibiotic Biosynthesis | Precursor in antibiotic synthesis | NcsB1 (O-methyltransferase) in Neocarzinostatin pathway |

| Enzyme Inhibition | Potential inhibitor of key enzymes | HIV-1 Integrase, Tyrosine Kinase |

| Medicinal Chemistry | Investigation of biological activities | Antioxidant and Antimicrobial pathways |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dihydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c12-8-5-6-3-1-2-4-7(6)10(13)9(8)11(14)15/h1-5,12-13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZZLTVYRPLBMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456587 | |

| Record name | 1,3-dihydroxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3147-58-8 | |

| Record name | 1,3-dihydroxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 1,3 Dihydroxy 2 Naphthoic Acid

Classical and Contemporary Synthetic Routes

The creation of 1,3-Dihydroxy-2-naphthoic acid can be approached through various chemical strategies, ranging from traditional multi-step organic syntheses to modern biocatalytic methods.

Multi-step Organic Synthesis Strategies for this compound Precursors

A classical route to this compound proceeds via its ethyl ester, Ethyl-1,3-dihydroxy-2-naphthoate. The synthesis of this ester begins with the preparation of a key precursor, ethyl phenylacetylmalonate. orgsyn.org This multi-step process involves the reaction of magnesium turnings with malonic ester in the presence of absolute ethanol (B145695) and carbon tetrachloride. orgsyn.org The resulting intermediate is then reacted with phenylacetyl chloride in dry ether to yield crude ethyl phenylacetylmalonate. orgsyn.org

Optimized Reaction Conditions for Enhanced Yield and Purity of this compound

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. The synthesis of this compound from its ethyl ester provides a clear example. The final step involves the hydrolysis of Ethyl-1,3-dihydroxy-2-naphthoate. orgsyn.orgchemicalbook.com

This is achieved by reacting the ester with a solution of barium hydroxide (B78521) octahydrate in dioxane. orgsyn.org The reaction is conducted under a nitrogen atmosphere and heated on a steam bath. orgsyn.org Following the hydrolysis, the mixture is acidified with sulfuric acid to precipitate the desired this compound. This optimized procedure results in a high yield of approximately 90%. orgsyn.orgchemicalbook.com

The precursor, Ethyl-1,3-dihydroxy-2-naphthoate, is synthesized by treating crude ethyl phenylacetylmalonate with concentrated sulfuric acid. A crucial parameter for this step is the reaction time; allowing the solution to stand for a full week is necessary for optimal yield. A shorter duration, such as two days, has been shown to reduce the yield significantly. orgsyn.org

| Reaction Step | Reagents | Solvent | Key Conditions | Yield |

|---|---|---|---|---|

| Cyclization to Ethyl-1,3-dihydroxy-2-naphthoate | Ethyl phenylacetylmalonate, Concentrated H₂SO₄ | None | Stand for ~1 week at room temperature | 50-59% |

| Hydrolysis to this compound | Ethyl-1,3-dihydroxy-2-naphthoate, Barium hydroxide octahydrate, H₂SO₄ | Dioxane | Heat on steam bath under N₂ atmosphere, followed by acidification | 90% |

Enzymatic and Biocatalytic Approaches to Naphthoic Acid Synthesis

Modern synthetic chemistry increasingly turns to enzymatic and biocatalytic methods, which offer reactions under mild conditions and with high selectivity. nih.gov While a direct enzymatic synthesis for this compound is not prominently documented, related research highlights the potential of this approach for naphthoic acid derivatives.

Biocatalysis has been successfully employed for the production of chemical synthons, utilizing enzymes like oxygenases to perform reactions that are challenging via traditional chemical routes. nih.gov For instance, whole cells expressing oxygenases have been used to oxidize naphthalene (B1677914) to 1-naphthol (B170400), a related structural motif. nih.gov Another study demonstrated a one-pot, two-step chemo-enzymatic pathway to synthesize 6-hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA) from sinapic acid using a laccase enzyme. tandfonline.com

Furthermore, research into the biosynthesis of anthraquinones in plants like Rubia cordifolia has identified prenyltransferase enzymes that can act on hydroxylated 2-naphthoic acids, such as 1,4-dihydroxy-2-naphthoic acid (DHNA). biorxiv.org These enzymes catalyze the attachment of a prenyl group to the naphthoic acid core, demonstrating nature's ability to modify these structures enzymatically. biorxiv.org These examples showcase the feasibility of using biocatalysts to produce complex naphthoic acid derivatives, suggesting potential future pathways for the synthesis of compounds like this compound.

Comparative Analysis of Synthetic Efficiency and Environmental Impact

A comparison between classical and potential biocatalytic routes reveals a trade-off between efficiency, yield, and environmental impact.

| Parameter | Classical Chemical Synthesis | Enzymatic/Biocatalytic Approach (Inferred/Related) |

|---|---|---|

| Reagents & Conditions | Harsh reagents (e.g., concentrated H₂SO₄), organic solvents (dioxane, ether), heating required. orgsyn.org | Mild conditions (aqueous buffers, moderate temperatures), reduced need for harsh chemicals. nih.gov |

| Yield | High yield reported for the final hydrolysis step (90%). chemicalbook.com Moderate overall yield for the ester precursor (50-59%). orgsyn.org | Yields are variable. The chemo-enzymatic synthesis of DMNA achieved a 46% yield. tandfonline.com Biocatalytic production of 1-naphthol showed lower conversion rates. nih.gov |

| Environmental Impact | Generates hazardous waste, uses volatile and potentially toxic organic solvents. | Considered more environmentally benign or "green" due to the use of water as a solvent and biodegradable catalysts (enzymes). nih.gov |

| Selectivity | Can be subject to side reactions, requiring purification steps. orgsyn.org | Enzymes often exhibit high regio-, stereo-, and enantioselectivities. nih.gov |

The classical synthesis method is well-established and provides a high yield for the final product, but it relies on harsh conditions and environmentally challenging solvents. orgsyn.orgchemicalbook.com In contrast, biocatalytic routes offer a greener alternative by operating under mild, aqueous conditions, though yields and substrate specificity can be challenges that require further research and development. nih.govtandfonline.com

Advanced Derivatization and Analog Synthesis

Derivatization of this compound allows for the synthesis of various analogs, with esterification being a primary example of such a modification.

Esterification of this compound (e.g., Ethyl-1,3-dihydroxy-2-naphthoate)

Esterification is a key derivatization reaction for this compound. As previously described, the ethyl ester, Ethyl-1,3-dihydroxy-2-naphthoate, is a central intermediate in the classical synthesis of the parent acid. orgsyn.org

The synthesis of this ester is accomplished through the acid-catalyzed cyclization of ethyl phenylacetylmalonate. orgsyn.org In this reaction, concentrated sulfuric acid acts as both the catalyst and a dehydrating agent, facilitating the intramolecular condensation to form the naphthalene ring system. orgsyn.org The crude ester product is precipitated by pouring the reaction mixture into ice water and can be further purified by recrystallization from 70% ethanol, yielding yellow, needle-like crystals. orgsyn.org The yield for this esterification and cyclization process is reported to be in the range of 50-59%. orgsyn.org This process highlights a direct method for obtaining an important ester derivative, which itself is a precursor to the final acid.

Hydroxamic Acid Derivatives (e.g., N,3-dihydroxy-2-naphthamide)

Hydroxamic acid derivatives are significant targets in medicinal chemistry due to their potent metal-chelating properties. The synthesis of N,3-dihydroxy-2-naphthamide, a hydroxamic acid derivative related to the core structure, has been documented, starting not from this compound but from the closely related 3-hydroxy-2-naphthoic acid. oaes.cc

The synthetic procedure involves a two-step process:

Esterification : 3-Hydroxy-2-naphthoic acid is first converted to its corresponding methyl ester, methyl 3-hydroxy-2-naphthoate. This reaction is typically carried out in methanol (B129727) with a catalytic amount of p-toluenesulfonic acid. To drive the reaction to completion, 3-Å molecular sieves are added to absorb the water produced as a byproduct, thus preventing the hydrolysis of the ester product. The mixture is refluxed for 8-12 hours, and after workup, the methyl ester is obtained in high yield. oaes.cc

Hydroxamic Acid Formation : The resulting methyl 3-hydroxy-2-naphthoate is then dissolved in methanol and reacted to form the final hydroxamic acid, N,3-dihydroxy-2-naphthamide. The process involves neutralization of excess reagents to prevent decomposition of the product, followed by purification via vacuum filtration and silica (B1680970) chromatography. oaes.cc

| Step | Starting Material | Key Reagents | Product | Reported Yield |

|---|---|---|---|---|

| 1. Esterification | 3-Hydroxy-2-naphthoic acid | Methanol, p-toluenesulfonic acid, 3-Å molecular sieves | Methyl 3-hydroxy-2-naphthoate | ~80% |

| 2. Amidation | Methyl 3-hydroxy-2-naphthoate | Hydroxylamine, KOH, Methanol | N,3-dihydroxy-2-naphthamide | Not specified |

Halogenation and Substituted Analog Development

Halogenation is a fundamental strategy for modifying the electronic properties and reactivity of aromatic compounds. The introduction of halogen atoms onto the dihydroxynaphthoic acid scaffold can lead to the development of analogs with unique chemical and biological characteristics. While specific studies on the direct halogenation of this compound are not extensively detailed, research on related isomers provides significant insight into these reactions.

The electronic properties of the naphthalene ring are influenced by the activating hydroxyl groups and the deactivating carboxylic acid group. For instance, the regioselective bromination of 1-hydroxy-2-naphthoic acid yields 4-bromo-1-hydroxy-2-naphthoic acid. smolecule.com This selectivity is attributed to the hydroxyl group at the 1-position, which acts as a powerful ortho-, para-director, guiding the electrophilic bromine to the 4-position. smolecule.com

Furthermore, synthetic routes have been developed for brominated derivatives of other complex naphthoic acid structures. The bromination of a 2-(3-hydroxy-2-naphthoyl)-phthalazinedione derivative has been successfully achieved to produce a corresponding bromo derivative, demonstrating the viability of introducing halogens onto complex molecules containing the hydroxynaphthoic acid moiety. researchgate.net These examples underscore that halogenation is a feasible and predictable method for creating substituted analogs, with the positions of the hydroxyl groups playing a key role in directing the substitution pattern.

Glycosylation and Sulfation Reactions (e.g., 1,4-Dihydroxy-2-naphthoic Acid Sulfate)

Glycosylation and sulfation are important biochemical transformations that can significantly alter the solubility, stability, and bioavailability of compounds.

Sulfation: The reaction of dihydroxynaphthalenes (DHNs) with sulfur trioxide has been studied, revealing that both sulfation (formation of a sulfate (B86663) ester at the hydroxyl group) and sulfonation (introduction of a sulfonic acid group on the carbon ring) can occur. The study showed that the disulfonation of DHNs often yields products that are also mono- or di-sulfated. rsc.org This indicates that the hydroxyl groups of the 1,3-dihydroxy-naphthalene core are reactive sites for sulfation, a common metabolic pathway for phenolic compounds.

Glycosylation: Direct C-H glycosylation of aromatic carboxylic acids has emerged as a powerful tool in modern synthetic chemistry. Palladium-catalyzed methods allow for the direct attachment of glycal donors to C-H bonds ortho to a carboxylic acid directing group. acs.org This strategy has been successfully applied to naphthalene-based drugs like Naproxen. acs.org While specific examples for this compound are not detailed, these advanced methodologies suggest a viable pathway for creating C-glycosylated derivatives, which would be of significant interest for pharmacological studies. O-glycosylation at the hydroxyl groups is another plausible modification, analogous to pathways seen in natural product biosynthesis.

Exploration of Novel Functional Group Incorporations

Beyond the previously mentioned derivatives, the this compound scaffold can be elaborated with a variety of other functional groups to generate novel compounds with diverse applications.

Hydrazones: Starting from 3-hydroxy-2-naphthoic hydrazide, a series of novel hydrazone derivatives have been synthesized. rsc.orgnih.gov This is typically achieved through a single-step condensation reaction with various substituted aldehydes. The resulting hydrazones have been investigated as chemosensors, capable of selectively detecting ions like cyanide through a visible color change. rsc.orgnih.gov

Anilides: The carboxylic acid group can be converted to an amide via reaction with anilines. 3-Hydroxy-2-naphthoic acid anilide (Naphthol AS) is a well-known example and serves as a crucial intermediate in the production of azo pigments. ucj.org.uawikipedia.org The synthesis can be effectively catalyzed by phosphorus (III) compounds, such as phosphorus trichloride, in solvents like ortho-xylene. ucj.org.uaucj.org.ua

Amines: The hydroxyl groups on the naphthalene ring can be replaced by amino groups. 3-Hydroxy-2-naphthoic acid can be converted to 3-amino-2-naphthoic acid by heating it with aqueous ammonia (B1221849) in an autoclave in the presence of a zinc chloride catalyst. orgsyn.org This amination reaction opens pathways to a different class of derivatives.

Azo Compounds: The electron-rich naphthalene ring is susceptible to azo coupling with diazonium salts, a reaction that forms the basis of a vast number of dyes and pigments. wikipedia.org The coupling typically occurs at the position adjacent to a hydroxyl group.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes through the development of sustainable and efficient synthetic methods. In the context of this compound and its derivatives, this involves the creation of novel catalysts and the use of environmentally benign reaction media.

Catalyst Development for Sustainable Production

Modern synthetic chemistry is increasingly focused on replacing stoichiometric reagents and hazardous catalysts with more sustainable alternatives. For reactions involving naphthoic acid derivatives, several green catalytic systems have been explored.

Heterogeneous Catalysts: The use of solid, recyclable catalysts is a cornerstone of green chemistry. Zinc oxide nanoparticles (ZnO NPs) have been employed as an effective, non-toxic, and reusable heterogeneous catalyst for the synthesis of amidoalkyl naphthols. semanticscholar.org Similarly, nano-γ-Al2O3/Ti(IV) has been developed as a solid acid catalyst for producing azo dyes from β-naphthol under mild, solvent-free conditions.

Bio-based Catalysts: Chitosan-sulfonic acid (CS-SO3H), derived from the natural biopolymer chitosan, has been utilized as an eco-friendly, biodegradable, and reusable catalyst for synthesizing naphthalene-based azines. nih.gov

Resource Utilization: In a novel approach to synthesizing 1-naphthoic acid, Lewis acids such as aluminum chloride are used to catalyze the direct carboxylation of naphthalene using carbon dioxide as the carbon source. google.com This method avoids the heavy metal oxidants used in traditional routes and utilizes a greenhouse gas as a raw material, representing a high degree of atom economy. google.com

| Catalyst | Reaction Type | Key Advantages |

|---|---|---|

| Zinc Oxide Nanoparticles (ZnO NPs) | Amidoalkyl naphthol synthesis | Heterogeneous, recyclable, non-toxic semanticscholar.org |

| Nano-γ-Al2O3/Ti(IV) | Azo dye synthesis | Solid acid, enables solvent-free conditions |

| Chitosan-sulfonic acid (CS-SO3H) | Azine synthesis | Bio-based, reusable, cost-effective nih.gov |

| Lewis Acids (e.g., AlCl3) | Naphthalene carboxylation | Utilizes CO2 as a C1 source, avoids heavy metals google.com |

Solvent-Free and Aqueous Reaction Systems

Eliminating volatile organic solvents is a primary goal of green chemistry, as they contribute to pollution and pose safety risks.

Solvent-Free Systems: Several syntheses of naphthol derivatives have been successfully conducted under solvent-free conditions. One method involves a three-component condensation reaction catalyzed by silica-supported sodium hydrogen sulfate to produce 1-carbamato-alkyl-2-naphthol derivatives. researchgate.net Another approach uses grinding to facilitate the reaction between β-naphthol and diazonium salts at room temperature, catalyzed by a solid acid. Remarkably, some reactions have been performed using only sunlight and natural acidic media like lemon juice, completely avoiding synthetic solvents and catalysts. orientjchem.org

Aqueous Systems: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Hydrothermal synthesis, which uses water at elevated temperatures and pressures, has been effectively employed to produce high-purity naphthalene bisimides. This method proceeds quantitatively without any organic solvents, catalysts, or excess reagents, showcasing the potential of water as a medium for clean chemical synthesis. rsc.org

Waste Minimization and By-product Utilization in the Synthesis and Derivatization of this compound

Strategies in Synthetic Methodologies

The conventional synthesis of this compound often results in the formation of significant by-products. Addressing this requires a two-pronged approach: optimizing existing methods to reduce waste and exploring novel, greener synthetic routes.

Two established methods for producing this compound highlight distinct challenges and opportunities in waste management:

Carboxylation of Naphthalene: One synthetic approach involves the reaction of naphthalene with inorganic phosphite (B83602) in the presence of acidic potassium carbonate. biosynth.com This reaction yields this compound and generates potassium biphosphite (also known as potassium hydrogen phosphite) as a major by-product. biosynth.com

Hydrolysis of Ethyl 1,3-dihydroxy-2-naphthoate: An alternative route is the hydrolysis of the corresponding ethyl ester using barium hydroxide, followed by acidification with sulfuric acid to yield the final product. chemicalbook.com This process inevitably produces a stoichiometric amount of barium sulfate (BaSO₄) as an insoluble precipitate.

The valorization of these inorganic by-products is a key strategy for improving the economic and environmental footprint of these syntheses.

Utilization of Potassium Biphosphite: Potassium biphosphite and related sulfite (B76179)/bisulfite compounds have established applications in various industries, offering a direct route for by-product utilization. Potassium bisulfite is widely used as a food preservative and antioxidant, particularly in the production of wine and beer, where it acts as a sterilizing agent to control microbial growth. atamanchemicals.com Its ability to prevent discoloration also makes it useful for preserving fruit juices and other colorless food items. atamanchemicals.com Furthermore, potassium sulfite and bisulfite solutions have been investigated for agricultural use as high-potassium liquid fertilizers, which can also help in chlorophyll (B73375) formation. google.com

Table 1: Potential Applications of Potassium Biphosphite By-product

| Industry | Application | Function |

|---|---|---|

| Food & Beverage | Wine & Beer Production | Sterilizing Agent, Preservative |

| Fruit Juice Preservation | Antioxidant, Anti-browning Agent | |

| Agriculture | Liquid Fertilizers | Source of Potassium and Sulfur |

Recycling and Utilization of Barium Sulfate: While often treated as landfill waste, barium sulfate has several potential value-added applications. In chemical synthesis, nano-powders of barium sulfate have been shown to act as an efficient and recyclable catalyst for certain organic transformations, such as the synthesis of 2,3-diarylthiazolidin-4-ones. tandfonline.com Barium sulfate also serves as an inert support for precious metal catalysts, most notably in the preparation of palladium-on-barium-sulfate (Pd/BaSO₄) catalysts used in hydrogenation reactions. orgsyn.org

A more circular approach involves the chemical recycling of barium sulfate. Through high-temperature carbothermal reduction or bacterial reduction using sulfate-reducing bacteria, barium sulfate can be converted into barium sulfide (B99878) (BaS). youtube.comresearchgate.net Barium sulfide is an important industrial material and can be readily transformed into other valuable barium compounds, such as barium chloride or barium hydroxide, which can be reused in various chemical processes. youtube.comresearchgate.netgoogle.com

Table 2: Waste Minimization and Valorization Strategies for Barium Sulfate

| Strategy | Description | Potential Outcome |

|---|---|---|

| Direct Use | Application as a heterogeneous catalyst in organic synthesis. tandfonline.com | Reduction of waste by finding a direct application for the by-product. |

| Catalyst Support | Used as a support material for precious metal catalysts (e.g., Palladium). orgsyn.org | Creation of a value-added catalytic material. |

| Chemical Recycling | Thermochemical or bacterial reduction to barium sulfide (BaS). youtube.comresearchgate.net | Regeneration of a useful barium precursor for other chemical syntheses. |

Alternative "Green" Synthetic Pathways

Beyond managing waste from existing methods, a forward-looking approach involves developing inherently cleaner synthetic routes.

Biocatalysis: The discovery of enzymes like naphthalene carboxylase, which can directly carboxylate naphthalene under anoxic conditions, points toward potential biocatalytic routes. nih.gov Such enzymatic processes operate under mild conditions (neutral pH, ambient temperature) and offer high selectivity, drastically reducing the need for harsh reagents and minimizing by-product formation.

Electrochemical Synthesis: Electrochemical carboxylation presents another green alternative. This method uses electricity to drive the reaction between naphthalene and carbon dioxide (CO₂), a renewable and non-toxic C1 source. researchgate.netacs.org This approach can avoid the use of stoichiometric chemical reductants or oxidants, thereby simplifying purification and reducing waste streams. researchgate.net

Waste Reduction in Chemical Derivatization

The derivatization of this compound, targeting its hydroxyl and carboxylic acid functional groups, is essential for creating analogues with specific properties. Common derivatization reactions include acylation, alkylation (esterification), and silylation. gcms.czgreyhoundchrom.com These processes can generate considerable waste. For instance, acylation using perfluoro acid anhydrides produces acidic by-products that require neutralization and removal. gcms.cz

Strategies for minimizing waste during derivatization align with core green chemistry principles:

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric quantities can significantly reduce waste.

Solvent-Free Conditions: Performing reactions without a solvent (neat) or in greener solvents (like water or supercritical CO₂) minimizes solvent waste, which is a major contributor to the environmental impact of chemical processes. researchgate.net

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product reduces the formation of unwanted by-products.

For example, developing solvent-free esterification procedures using recyclable solid acid catalysts would represent a significant improvement over traditional methods that use large volumes of organic solvents and generate acidic liquid waste.

An article focusing on the chemical compound “this compound” cannot be generated based on the provided outline. The detailed sections and subsections in the outline pertain specifically to the biosynthetic pathways of a different chemical isomer, 1,4-Dihydroxy-2-naphthoic acid (DHNA) .

The provided framework, including the roles of Propionibacterium freudenreichii in production, the enzymatic function of MenB (1,4-Dihydroxy-2-naphthoyl-CoA synthase), the established menaquinone biosynthesis pathway, the activity of the prenyltransferase RcDT1, and the contribution of the shikimate pathway to anthraquinones, are all scientifically documented to involve 1,4-Dihydroxy-2-naphthoic acid .

Forcing the subject of "this compound" into this specific outline would result in a scientifically inaccurate and misleading article. The biosynthetic pathways and biological roles of these two isomers are distinct. Therefore, to maintain scientific integrity and adhere to the instructions for accuracy, the request cannot be fulfilled as written.

Biosynthetic Pathways and Metabolic Engineering of Naphthoic Acids

Plant-Derived Naphthoic Acid Biosynthesis

Biosynthetic Intermediates in Rubia cordifolia

There is no scientific evidence to suggest that 1,3-dihydroxy-2-naphthoic acid is a biosynthetic intermediate in Rubia cordifolia. Research on this plant species consistently identifies 1,4-dihydroxy-2-naphthoic acid as the central precursor in the shikimate pathway leading to the formation of alizarin-type anthraquinones. nih.govx-mol.comresearchgate.netbiorxiv.org

Metabolic Engineering for Enhanced Naphthoic Acid Production

Genetic Manipulation of Microbial Strains for Increased Titer

No studies have been found that focus on the genetic manipulation of microbial strains to increase the titer of this compound. Metabolic engineering efforts in the context of naphthoic acids have been directed towards the 1,4-isomer for applications such as the production of menaquinone-7. mdpi.comcnif.cn

Optimization of Fermentation Conditions for Biosynthesis

Similarly, there is a lack of research on the optimization of fermentation conditions for the specific biosynthesis of this compound. Fermentation studies have focused on enhancing the yield of 1,4-dihydroxy-2-naphthoic acid and its derivatives through methods like fed-batch cultures and medium optimization. jmb.or.krnih.govnih.gov

Strategies for Controlling Naphthoic Acid Derivatization in Biological Systems

No literature is available that discusses strategies for controlling the derivatization of this compound in biological systems.

Biological Activities and Mechanistic Studies of 1,3 Dihydroxy 2 Naphthoic Acid and Its Analogs

Modulation of Cellular Receptors and Signaling Pathways

The interaction of hydroxyl/carboxy-substituted naphthoic acids with the aryl hydrocarbon receptor (AhR) and the subsequent impact on gene expression have been a central theme of recent research.

Aryl Hydrocarbon Receptor (AhR) Agonist/Antagonist Activity of Hydroxyl/Carboxy-Substituted Naphthoic Acids

1,4-dihydroxy-2-naphthoic acid (DHNA), a bacterially derived metabolite, has been identified as a potent agonist for the aryl hydrocarbon receptor (AhR). nih.govmedchemexpress.com Studies have demonstrated that DHNA binds to the AhR and can initiate downstream signaling pathways. nih.govnih.gov The structure of these naphthoic acid analogs plays a crucial role in their AhR activity. For instance, the presence and position of hydroxyl and carboxyl groups on the naphthalene (B1677914) ring significantly influence their ability to act as AhR agonists or antagonists. nih.govnih.gov

Research has shown that while 1,4-DHNA is a strong AhR agonist, other analogs like 1- and 2-naphthol (B1666908) (NOH) act as weak AhR agonists and also exhibit partial antagonist activity. nih.govnih.gov Furthermore, in AhR-deficient young adult mouse colonic (YAMC) cells, the activity of these compounds is abolished, confirming their mechanism of action is AhR-dependent. nih.govresearchgate.net

| Compound | AhR Activity | Reference |

| 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) | Potent Agonist | nih.govnih.gov |

| 1-naphthol (B170400) (1-NOH) | Weak Agonist/Partial Antagonist | nih.govnih.gov |

| 2-naphthol (2-NOH) | Weak Agonist/Partial Antagonist | nih.govnih.gov |

| 3,5-dihydroxy-2-naphthoic acid (3,5-DHNA) | Minimal Agonist Activity | nih.gov |

| 3,7-dihydroxy-2-naphthoic acid (3,7-DHNA) | Minimal Agonist Activity | nih.gov |

Impact on CYP1A1/CYP1B1 mRNA Expression and Protein Levels

As an AhR agonist, 1,4-DHNA has been shown to induce the expression of cytochrome P450 enzymes, specifically CYP1A1 and CYP1B1, which are well-known AhR-responsive genes. nih.govresearchgate.net In both young adult mouse colonic (YAMC) cells and human Caco-2 colon cancer cells, 1,4-DHNA treatment leads to a significant increase in CYP1A1 and CYP1B1 mRNA levels, with a fold induction response comparable to that of the potent AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.govresearchgate.net

The structural features of the naphthoic acid analogs directly correlate with their ability to induce these enzymes. For instance, the loss of the hydroxyl groups to form 2-naphthoic acid or their replacement with methoxy (B1213986) groups results in a significant loss of CYP1A1/CYP1B1 inducibility. nih.gov In contrast, 1- and 4-hydroxy-2-naphthoic acid (1-HNA and 4-HNA), while less potent than 1,4-DHNA, can still induce a maximal response for CYP1B1 in both cell lines and for CYP1A1 in Caco-2 cells. nih.govresearchgate.net Western blot analysis has further confirmed that 1,4-DHNA and its active analogs induce CYP1A1 protein expression. nih.gov Interestingly, these compounds also lead to a decrease in AhR protein levels, suggesting a feedback mechanism. nih.gov

| Cell Line | Compound | Effect on CYP1A1 mRNA | Effect on CYP1B1 mRNA | Reference |

| YAMC | 1,4-DHNA | Strong Induction | Strong Induction | nih.gov |

| Caco-2 | 1,4-DHNA | Strong Induction | Strong Induction | nih.govresearchgate.net |

| YAMC | 3,5-DHNA | Minimal Induction | Induction | nih.gov |

| YAMC | 3,7-DHNA | Minimal Induction | Induction | nih.gov |

| Caco-2 | 1-HNA | Induction | Maximal Induction | nih.govresearchgate.net |

| Caco-2 | 4-HNA | Induction | Maximal Induction | nih.govresearchgate.net |

Computational Analysis of Ligand-Receptor Interactions (e.g., AhR binding pocket)

To understand the molecular basis of the interaction between 1,4-DHNA and the AhR, computational modeling and docking studies have been employed. nih.govnih.gov These analyses have revealed that 1,4-DHNA and the prototypical AhR ligand TCDD share similar interaction patterns within the AhR binding pocket. nih.govnih.gov However, a key difference lies in the negatively charged carboxyl group of 1,4-DHNA, which influences its binding orientation and interactions with specific amino acid residues in the receptor. nih.govnih.gov These computational models, often developed based on the crystal structures of related proteins like hypoxia-inducible factor 2α (HIF-2α), have been instrumental in predicting the binding modes of various AhR ligands and have been validated through experimental data from mutagenesis studies. acs.org

Cellular Regulation and Differentiation

Beyond its role as an AhR modulator, 1,4-dihydroxy-2-naphthoic acid has been shown to directly influence fundamental cellular processes, including apoptosis and cell cycle progression, particularly in skin cells.

Induction of Apoptosis in Specific Cell Lines (e.g., HaCaT keratinocytes for psoriasis research)

One of the significant findings is the ability of 1,4-dihydroxy-2-naphthoic acid (DHNA) to induce apoptosis, or programmed cell death, in human keratinocyte cell lines such as HaCaT. nih.govresearchgate.net This is particularly relevant for hyperproliferative skin disorders like psoriasis, where there is a decrease in keratinocyte apoptosis. nih.govresearchgate.net Studies have shown that DHNA induces apoptosis in HaCaT cells in a time- and dose-dependent manner. nih.gov The process involves both caspase-dependent and caspase-independent pathways. nih.govresearchgate.net The induction of apoptosis by DHNA is considered a promising therapeutic strategy for psoriasis, offering a potential alternative to existing treatments. nih.govmdpi.com

Cell Cycle Arrest Mechanisms (e.g., G0/G1 arrest)

The apoptotic effects of 1,4-dihydroxy-2-naphthoic acid in HaCaT keratinocytes are closely linked to its ability to cause cell cycle arrest. nih.govresearchgate.net Specifically, DHNA has been found to induce a G0/G1 phase cell cycle arrest. nih.govresearchgate.net This arrest prevents the cells from progressing to the DNA synthesis (S) phase, ultimately leading to the initiation of apoptosis. nih.gov The G0/G1 arrest is associated with changes in the expression of key cell cycle regulatory proteins. nih.gov

Caspase-Dependent and Caspase-Independent Apoptotic Pathways

Research has shown that 1,4-dihydroxy-2-naphthoic acid (DHNA), an analog of 1,3-dihydroxy-2-naphthoic acid, can induce apoptosis in human keratinocyte HaCaT cells. nih.govresearchgate.net This process is mediated through both caspase-dependent and caspase-independent pathways. nih.govresearchgate.net The induction of apoptosis is a crucial mechanism for controlling cell populations and eliminating damaged or unwanted cells.

In the context of psoriatic lesions, which are characterized by hyperproliferation of keratinocytes, inducing apoptosis is a key therapeutic strategy. mdpi.com Studies have demonstrated that DHNA can trigger G0/G1 cell cycle arrest in HaCaT cells, a critical step leading to apoptosis. nih.gov The activation of caspase-3, a key executioner caspase, has been observed in response to DHNA, indicating the involvement of the caspase-dependent pathway. mdpi.com Furthermore, the compound enhances the expression of pro-apoptotic markers like Bax and Bad. mdpi.com Evidence of DNA fragmentation, a hallmark of apoptosis, has also been confirmed through methods like gel electrophoresis and TUNEL assays. mdpi.com These findings highlight the potential of DHNA and its analogs as agents that can modulate apoptotic pathways in keratinocytes. nih.govresearchgate.net

It is noteworthy that DHNA's apoptotic effects are comparable to those of dithranol, a common anti-psoriatic agent, but with potentially less irritation. nih.govresearchgate.net This suggests that compounds based on the naphthoic acid scaffold could offer a safer therapeutic alternative. nih.gov

Antimicrobial and Antifungal Research

Naphthoic acid derivatives have garnered significant interest for their potential as antimicrobial and antifungal agents. Their ability to inhibit the growth of various pathogens, including resistant strains, makes them promising candidates for the development of new antibiotics.

Inhibitory Effects on Bacterial and Fungal Growth

Studies have demonstrated that certain naphthoic acid derivatives exhibit significant inhibitory effects on the growth of both Gram-positive and Gram-negative bacteria. For instance, thioether derivatives of 1,4-naphthoquinone (B94277) have shown antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, with minimum inhibitory concentrations (MICs) ranging from 9.76 to 78.13 µg/mL. researchgate.net Furthermore, exogenous 1,4-dihydroxy-2-naphthoic acid (DHNA) has been shown to inhibit the growth of S. aureus in a concentration-dependent manner. nih.govroyalsocietypublishing.org This inhibition can be rescued by the addition of menaquinone-4 (MK-4), highlighting the specific targeting of the menaquinone biosynthesis pathway. nih.govresearchgate.net

Mechanisms of Action Against Pathogens (e.g., Staphylococcus aureus MenD inhibition)

A key mechanism of action for the antimicrobial activity of DHNA against Staphylococcus aureus is the allosteric inhibition of MenD, a crucial enzyme in the menaquinone (vitamin K2) biosynthesis pathway. nih.govroyalsocietypublishing.orgnih.gov Menaquinones are essential electron carriers in the bacterial respiratory chain, and their biosynthesis is vital for both aerobic and anaerobic respiration in S. aureus. royalsocietypublishing.orgnih.govroyalsocietypublishing.org

DHNA, a downstream metabolite of this pathway, acts as a feedback inhibitor of MenD, the first committed enzyme in the pathway. nih.govroyalsocietypublishing.org This inhibition is conserved between Mycobacterium tuberculosis and S. aureus, suggesting an ancient regulatory mechanism. nih.govroyalsocietypublishing.orgnih.gov By binding to an allosteric site on the MenD enzyme, DHNA inhibits its activity, leading to a decrease in menaquinone production and subsequent inhibition of bacterial growth. nih.govresearchgate.netroyalsocietypublishing.orgnih.gov This specific targeting of the menaquinone pathway, which is absent in humans, makes it an attractive target for the development of new antibacterial drugs. royalsocietypublishing.org

Development of Novel Antimicrobial Agents

The unique mechanism of action of DHNA and its analogs presents a promising avenue for the development of novel antimicrobial agents. royalsocietypublishing.org The antimicrobial activity of 1,4-naphthoquinone derivatives is often linked to their ability to accept electrons, forming radical anions that can generate reactive oxygen species (ROS), leading to cellular damage. mdpi.com The development of polymers incorporating naphthoic acid moieties has also been explored as a strategy to create potent antimicrobial agents against multi-drug resistant bacteria. nih.gov By modifying the structure of naphthoic acid, for example, through the introduction of different functional groups, it is possible to modulate the antimicrobial activity and selectivity of these compounds. nih.gov These findings underscore the potential of the naphthoic acid scaffold in designing a new generation of antibiotics to combat the growing threat of antimicrobial resistance. dntb.gov.uamdpi.com

Anti-inflammatory and Immunomodulatory Research

1,4-dihydroxy-2-naphthoic acid (DHNA), a bacterial-derived metabolite, has demonstrated significant anti-inflammatory and immunomodulatory properties. nih.govmedchemexpress.com This activity is particularly relevant in the context of inflammatory conditions of the gut. researchgate.netfrontiersin.org

Suppression of Macrophage-Derived Proinflammatory Cytokines (e.g., IL-1beta, IL-6, TNF-alpha)

Research has shown that DHNA can effectively suppress the production of key proinflammatory cytokines by macrophages. frontiersin.orgnih.gov In studies using models of colitis, oral administration of DHNA was found to significantly reduce the mRNA levels of interleukin-1beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in the colon. researchgate.netcambridge.org These cytokines are central to the inflammatory cascade and are often upregulated in inflammatory bowel disease. frontiersin.orgurjc.es The suppressive effect of DHNA on these cytokines suggests a direct action on intestinal macrophages, thereby attenuating the inflammatory response. nih.gov

Table 1: Summary of Biological Activities of this compound and its Analogs

| Activity | Compound/Analog | Key Findings | References |

|---|---|---|---|

| Apoptosis Induction | 1,4-dihydroxy-2-naphthoic acid (DHNA) | Induces apoptosis in human keratinocytes through caspase-dependent and -independent pathways. | nih.gov, researchgate.net, mdpi.com |

| Antimicrobial Activity | 1,4-dihydroxy-2-naphthoic acid (DHNA) and derivatives | Inhibits growth of Gram-positive bacteria, including Staphylococcus aureus. | nih.gov, , researchgate.net |

| Enzyme Inhibition | 1,4-dihydroxy-2-naphthoic acid (DHNA) | Allosterically inhibits S. aureus MenD, a key enzyme in menaquinone biosynthesis. | nih.gov, royalsocietypublishing.org, nih.gov |

| Anti-inflammatory Activity | 1,4-dihydroxy-2-naphthoic acid (DHNA) | Suppresses macrophage-derived proinflammatory cytokines (IL-1β, IL-6, TNF-α). | researchgate.net, cambridge.org, frontiersin.org, nih.gov |

Attenuation of Inflammatory Conditions (e.g., Colitis in IL-10-deficient mice)

Research has demonstrated the potential of 1,4-dihydroxy-2-naphthoic acid (DHNA), a structural analog of this compound, in mitigating inflammatory conditions such as colitis. In studies involving interleukin-10 (IL-10)-deficient mice, which are genetically predisposed to developing colitis, administration of DHNA has been shown to attenuate the histological changes associated with the condition. nih.govebi.ac.uk Specifically, pretreatment with DHNA was found to reduce the severity of piroxicam-induced colitis in these mice. nih.gov The anti-inflammatory effects of DHNA are believed to be mediated, at least in part, by its ability to suppress the production of pro-inflammatory cytokines by macrophages. nih.govresearchgate.netdntb.gov.ua This suggests a direct action on intestinal macrophages, which play a crucial role in the inflammatory cascade of colitis. nih.govdntb.gov.ua Further studies have indicated that DHNA, a metabolite derived from Propionibacterium freudenreichii, can ameliorate colitis, although the complete mode of action is still under investigation. nih.govresearchgate.net It is also suggested that the health-promoting effects of DHNA in the gut are partly due to its activity as an aryl hydrocarbon receptor (AhR) agonist. nih.gov

Impact on Adhesion Molecule Expression (e.g., VCAM-1)

The inflammatory process in conditions like colitis involves the recruitment of immune cells to the site of inflammation, a process facilitated by adhesion molecules. Vascular cell adhesion molecule-1 (VCAM-1) is one such key molecule. Studies have shown that the administration of 1,4-dihydroxy-2-naphthoic acid (DHNA) can decrease the expression of VCAM-1 in IL-10-deficient mice with colitis. nih.govebi.ac.ukresearchgate.netdntb.gov.ua This reduction in VCAM-1 expression, along with decreased infiltration of F4/80-positive cells (a marker for macrophages), points to the compound's ability to interfere with the inflammatory cell trafficking that exacerbates colitis. nih.govebi.ac.ukdntb.gov.ua Interestingly, while DHNA effectively reduced VCAM-1 expression in the context of colitis in mice, in vitro experiments using an endothelial cell line (bEND.3) did not show a direct effect on VCAM-1 expression. nih.govebi.ac.ukresearchgate.netdntb.gov.ua This suggests that the in vivo effects of DHNA on VCAM-1 may be indirect, possibly mediated through its primary action on macrophages and the subsequent reduction in pro-inflammatory signals that would otherwise upregulate adhesion molecule expression on endothelial cells. nih.gov In several murine colitis models, DHNA has been shown to reduce the expression of adhesion molecules like MAdCAM-1 or VCAM-1, thereby demonstrating its anti-inflammatory properties by limiting immune cell infiltration into tissues. researchgate.netresearchgate.net

Neurological and Neurodegenerative Research

NMDAR Modulation and Potential for Cognitive Deficit Treatment

N-methyl-D-aspartate (NMDA) receptors are critical for synaptic plasticity and cognitive functions, and their dysfunction is implicated in various neurological and neurodegenerative disorders. nih.govfrontiersin.org Derivatives of naphthoic acid have emerged as modulators of NMDA receptors, showing potential for the treatment of cognitive deficits. Research into the structure-activity relationships of naphthoic acid derivatives has revealed that these compounds can act as allosteric modulators of NMDA receptors. nih.gov Specifically, the addition of a 3-hydroxy group to 2-naphthoic acid, creating a structure related to this compound, has been shown to increase inhibitory activity at certain NMDA receptor subtypes. nih.gov This modulation of NMDA receptor activity by naphthoic acid derivatives presents a promising avenue for developing therapeutic agents for conditions associated with NMDA receptor hypofunction, such as schizophrenia and cognitive decline. frontiersin.orgqmul.ac.uk

Enhancement of Receptor Selectivity through Naphthoic Acid Structure Modification

A key area of research in the development of NMDA receptor modulators is achieving subtype selectivity to maximize therapeutic effects while minimizing potential side effects. nih.gov Studies on 2-naphthoic acid derivatives have demonstrated that modifications to the core structure can significantly influence their selectivity for different NMDA receptor subtypes (GluN1/GluN2A-D). nih.gov For instance, while 2-naphthoic acid itself has low activity, the introduction of a 3-hydroxy group enhances inhibitory activity, particularly at GluN1/GluN2C and GluN1/GluN2D receptors. nih.gov Further substitutions, such as the addition of halogen and phenyl groups, can lead to more potent inhibitors. nih.gov Conversely, the elimination of a hydroxyl group in certain derivatives can increase selectivity for GluN1/GluN2A receptors. nih.gov This ability to fine-tune receptor selectivity through structural modifications is a critical step in designing more effective and safer drugs for neurological disorders. The diverse properties of these modulators mean it is possible to target distinct NMDA receptor populations under specific physiological conditions. qmul.ac.uk

Bone Metabolism and Remodeling Research

Effects on Bone Resorption and Osteoporosis Models (e.g., FK506-induced osteoporosis in mice)

Research has explored the effects of 1,4-dihydroxy-2-naphthoic acid (DHNA) on bone metabolism, particularly in the context of osteoporosis. In a mouse model of osteoporosis induced by the immunosuppressant drug FK506 (tacrolimus), administration of DHNA demonstrated a protective effect against bone loss. researchgate.netnih.gov Histological analyses and radiography revealed that bone resorption was suppressed in the mice that received DHNA concurrently with FK506. researchgate.netnih.gov This suggests that DHNA can improve the reduction in bone mass caused by FK506. researchgate.netnih.gov The mechanism appears to involve the suppression of osteoclast activity, as demonstrated in culture experiments using osteoclasts derived from murine bone marrow. researchgate.netnih.gov Furthermore, DHNA administration was associated with a reduction in inflammatory cytokines such as interleukin (IL)-1beta, IL-6, and tumor necrosis factor (TNF)-alpha, which are known to promote bone resorption. nih.govuni.lu These findings indicate that DHNA has the potential to mitigate bone loss in certain pathological conditions. nih.gov

Interactive Data Tables

Influence on Osteoclast Dynamics

There is no available scientific information detailing the influence of this compound on osteoclast dynamics.

Other Emerging Biological Activities

Prebiotic Effects and Bifidogenic Growth Stimulation

There is no available scientific information regarding the prebiotic effects or bifidogenic growth stimulation of this compound.

Constipation Prevention through Metabolite Conversion (e.g., DHNA-4-sulfate)

There is no available scientific information on the prevention of constipation through the metabolite conversion of this compound or its potential sulfate (B86663) metabolites.

Structure Activity Relationship Sar and Computational Studies

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the quantitative chemical structure attributes of a compound to its biological or chemical activity. These analyses are instrumental in predicting the activity of new compounds and optimizing lead structures.

While specific QSAR models for 1,3-Dihydroxy-2-naphthoic acid are not prominent, extensive research on its isomers has established a clear correlation between the positioning of hydroxyl and carboxyl groups and biological activity. Studies on a range of hydroxyl/carboxy-substituted naphthoic acids have demonstrated that these substituents are critical determinants of their interaction with biological targets such as the Aryl Hydrocarbon Receptor (AhR). nih.govresearchgate.net

For instance, in the context of AhR activation, 1,4-DHNA was identified as the most potent agonist among several isomers, inducing gene expression (CYP1A1 and CYP1B1) to a degree comparable to the potent toxin TCDD. nih.govresearchgate.netnih.gov The activity was significantly diminished with the loss or relocation of the hydroxyl groups. Specifically, the induction of the CYP1A1 gene required the presence of one or both 1,4-dihydroxy substituents, and this activity was markedly enhanced by the 2-carboxyl group. nih.govresearchgate.net This highlights the stringent structural requirements for biological function, where the specific arrangement of functional groups on the naphthalene (B1677914) core dictates the potency and nature of the biological response.

Table 1: Comparative AhR Agonist/Antagonist Activity of Dihydroxy-2-Naphthoic Acid Isomers and Related Compounds

| Compound | CYP1A1 Induction | CYP1B1 Induction | AhR Activity Profile | Reference |

|---|---|---|---|---|

| 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA) | Potent | Potent | Agonist / Weak Antagonist | nih.govresearchgate.netnih.gov |

| 1-Hydroxy-2-naphthoic acid (1-HNA) | Less potent than 1,4-DHNA | Maximally induced | Agonist | nih.govresearchgate.net |

| 4-Hydroxy-2-naphthoic acid (4-HNA) | Less potent than 1,4-DHNA | Maximally induced | Agonist | nih.govresearchgate.net |

| 3,5-Dihydroxy-2-naphthoic acid (3,5-DHNA) | Moderate | Significant | Agonist | nih.govresearchgate.net |

| 3,7-Dihydroxy-2-naphthoic acid (3,7-DHNA) | Moderate | Significant | Agonist | nih.govresearchgate.net |

| 1-Naphthoic acid (1-NA) | Inactive | Minimally active | Inactive | nih.govresearchgate.net |

| 2-Naphthoic acid (2-NA) | Inactive | Minimally active | Inactive | nih.govresearchgate.net |

Substituents fundamentally influence the electronic properties, reactivity, and biological activity of aromatic compounds like naphthoic acid. sciencepublishinggroup.comresearchgate.net Quantum mechanical methods are employed to describe the effects of different substituents. sciencepublishinggroup.comresearchgate.net For naphthoic acids, the presence and position of electron-donating hydroxyl groups and the electron-withdrawing carboxylic acid group create distinct electron density profiles across the naphthalene ring.

These electronic characteristics are critical for predicting chemical reactivity and biological interactions. For example, the hydroxyl groups enhance bioactivity and are key to interactions with biological targets. The carboxylate group is crucial for substrate recognition and binding in many enzymes and can form key ionic or hydrogen bond interactions within a receptor's binding pocket. nih.gov Studies on the enzyme NcsB1, an O-methyltransferase, revealed that the carboxylate and its ortho-hydroxy group on naphthoic acid substrates are vital for recognition and binding. nih.gov This suggests that for this compound, the hydroxyl group at position 1 (ortho to the carboxyl group) and the carboxyl group itself would be critical for binding to similar enzymatic targets.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand (like this compound) binds to a macromolecular target, such as a protein or enzyme, and to understand the stability and dynamics of the resulting complex.

Molecular docking studies on naphthoic acid derivatives have successfully predicted their binding affinities and specificity for various biological targets. In a study targeting Babesia microti lactate (B86563) dehydrogenase (BmLDH), a series of naphthalene-based compounds were docked into the enzyme's active site. frontiersin.org The analysis identified 3,5-dihydroxy-2-naphthoic acid (DHNA) as a potent inhibitor. frontiersin.org

Surface plasmon resonance (SPR) assays confirmed the binding kinetics, providing quantitative data on association and dissociation rates. frontiersin.org Such studies demonstrate that specific isomers exhibit highly selective inhibition profiles. frontiersin.org For instance, DHNA showed approximately 5,000-fold greater selectivity for the parasite's LDH over human LDH. frontiersin.org While this compound was not tested in this study, the findings for its 3,5-isomer suggest that it could also serve as a lead structure for designing selective enzyme inhibitors.

Table 2: Binding and Inhibition Kinetics of Naphthoic Acid Derivatives with B. microti Lactate Dehydrogenase (BmLDH)

| Compound | IC₅₀ (μM) vs BmLDH | Dissociation Constant (Kᴅ) (M) | Binding Characteristics | Reference |

|---|---|---|---|---|

| 3,5-Dihydroxy-2-naphthoic acid (DHNA) | 30.19 ± 8.49 | 3.766 x 10⁻⁵ | Slower association, very slow dissociation | frontiersin.org |

| 1,6-Dibromo-2-hydroxynaphthalene-3-carboxylic acid (DBHCA) | 53.89 ± 13.28 | 3.988 x 10⁻⁸ | Faster association, faster dissociation | frontiersin.org |

| 2,6-Naphthalenedicarboxylic acid (NDCA) | > 500 (no inhibition) | Not determined | No significant binding/inhibition | frontiersin.org |

Computational analyses have been crucial in elucidating the specific molecular interactions that underpin ligand binding. Docking simulations of 1,4-DHNA within the AhR binding pocket showed that it shares similar interactions with the receptor as TCDD, a classic AhR ligand. nih.govresearchgate.net The primary difference in interaction was attributed to the negatively charged carboxyl group of 1,4-DHNA. nih.govresearchgate.net

Similarly, docking of 3,5-dihydroxy-2-naphthoic acid into the BmLDH active site revealed key hydrogen bonds and hydrophobic interactions, particularly with the critical residue Arg99. frontiersin.org These detailed interaction maps are essential for understanding the basis of binding affinity and specificity and for guiding the rational design of more potent and selective analogs. Such studies on isomers provide a template for hypothesizing the potential binding mode of this compound in various protein targets.

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of molecules. rsc.org These theoretical models help rationalize experimental observations and predict molecular properties. researchgate.net

For naphthoic acid derivatives, DFT analyses have been used to reveal how hydroxyl group positioning creates distinct electron density profiles, which in turn influences properties like acidity and redox potentials. For example, theoretical investigations of polyhydroxylated naphthoic acids have been used to predict pKa values and reactivity in both synthetic and biological contexts. In another study, a combination of experimental measurements and DFT calculations was used to investigate the photophysical properties of 1-hydroxy-2-naphthoic acid, explaining how its structure influences its fluorescence and potential for excited-state intramolecular proton transfer. researchgate.net These computational approaches are invaluable for building a fundamental understanding of the structure-property relationships within the naphthoic acid class, which is directly applicable to predicting the behavior of the 1,3-dihydroxy isomer.

Conformational Analysis and Energy Minimization

Computational studies are essential for understanding the chemical and structural properties of molecules like this compound. sciencepublishinggroup.com Conformational analysis of naphthoic acid derivatives reveals that the substitution of electron-donating groups can enhance the reactivity of the naphthoic acid ring. researchgate.net These donor groups increase the electronic density of the ring through conjugation, thereby activating it. researchgate.net

Theoretical calculations for related compounds, such as phenyl 1-hydroxy-2-naphthoate, have been performed at the DFT(B3LYP)/6-311++G(d,p) level of theory. mdpi.com This analysis identified multiple conformers and determined their relative stabilities based on intramolecular interactions. mdpi.com For instance, in phenyl 1-hydroxy-2-naphthoate, the most stable conformer features a twofold degenerated O–H···O=C intramolecularly hydrogen-bonded structure. mdpi.com The stability of different conformers is influenced by factors like the orientation of the ester group, which is intrinsically more stable in a cis conformation. mdpi.com

The stability of a molecule is also related to its energy gap (ΔE); a larger energy gap corresponds to greater stability and lower chemical reactivity. researchgate.net Computational methods can be used to calculate various parameters, including total energy, which helps in assessing the chemical reactivity of the molecule. sciencepublishinggroup.com

Table 1: Calculated Theoretical Values for Naphthoic Acid and its Ortho-Hydroxy Derivative

| Compound | Energy (Kcal/mol) | HOMO (Kcal/mol) | LUMO (Kcal/mol) | Dipole Moment (Debye) |

| Naphthoic acid | -3.60E+05 | -1.46E+02 | -4.8E+01 | 5.2561 |

| o-Hydroxy naphthoic acid | -4.08E+05 | -1.51E+02 | -4.20E+01 | 6.738 |

Data sourced from computational studies on naphthoic acids. researchgate.net

Frontier Molecular Orbital Theory (HOMO-LUMO Gap Analysis)

Frontier Molecular Orbital Theory (FMOT) is a critical tool for understanding the electronic properties and reactivity of molecules. nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to determining how a molecule will interact with other species. nih.govtandfonline.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.net A larger HOMO-LUMO gap suggests higher stability and lower reactivity. researchgate.net

Computational studies on ortho-substituted naphthoic acids have calculated the HOMO and LUMO energies to assess their reactivity. researchgate.net For example, the HOMO-LUMO gap for naphthoic acid is calculated to be 98.0 Kcal/mol, while for o-hydroxy naphthoic acid, it is 109.0 Kcal/mol. researchgate.net This analysis helps in understanding how different substituents affect the electronic properties and, consequently, the biological activity of the molecule. sciencepublishinggroup.com The introduction of electron-donating groups has been shown to enhance the reactivity of naphthoic acid. researchgate.net

The HOMO and LUMO energies also provide information about the ionization potential and electron affinity of a molecule, respectively. researchgate.net These parameters are crucial for predicting the charge transfer that can occur within the molecule, influencing its nonlinear optical (NLO) behavior and other properties. researchgate.net

Table 2: Theoretical HOMO-LUMO Gap and Related Parameters for Naphthoic Acid Derivatives

| Compound | HOMO-LUMO Energy Gap (Kcal/mol) | Ionization Energy (I.E) (Kcal/mol) | Electron Affinity (E.A.) (Kcal/mol) |

| Naphthoic acid | 9.80E+01 | 1.46E+02 | 4.80E+01 |

| o-Hydroxy naphthoic acid | 1.09E+02 | 1.51E+02 | 4.20E+01 |

| o-Methoxy naphthoic acid | 1.08E+02 | 1.49E+02 | 4.14E+01 |

Data sourced from theoretical calculations on ortho-naphthoic acid structures. researchgate.net

Electrostatic Potential Mapping

Electrostatic potential (ESP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. tandfonline.comproteopedia.org The ESP map displays regions of positive and negative potential, indicating areas that are prone to electrophilic or nucleophilic attack, respectively. tandfonline.com

In related compounds, ESP maps have been used to identify the nature of molecular interactions at reactive regions. tandfonline.com For instance, in N,3-dihydroxy-2-naphthamide, molecular modeling has shown an increase in the electrostatic potential of the possible dentate groups in the enol form. oaes.cc Similarly, for 3,5-dihydroxy-2-naphthoic acid, geometry-optimized structures and contour maps of electrostatic potential have been used to understand its chelation properties. researchgate.net

The charge distribution visualized by ESP maps is crucial for understanding protein-ligand interactions, which are often electrostatic in nature. proteopedia.org Computational analyses have been used to show that compounds like 1,4-dihydroxy-2-naphthoic acid share similar interactions with the aryl hydrocarbon receptor (AhR) binding pocket as other ligands, with differences primarily due to the negatively charged group. researchgate.net This highlights the importance of ESP in predicting the biological activity of such molecules.

Advanced Analytical Methodologies for 1,3 Dihydroxy 2 Naphthoic Acid Research

Chromatographic Techniques

Chromatography is fundamental to the separation and analysis of 1,3-dihydroxy-2-naphthoic acid from complex mixtures. Its application is crucial for isolating the compound and ensuring the accuracy of subsequent characterization and quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and quantifying its concentration. Reversed-phase HPLC is particularly well-suited for this purpose, leveraging the compound's aromatic and acidic nature. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol (B129727).

The separation principle is based on the differential partitioning of the analyte between the stationary and mobile phases. By adjusting the mobile phase composition, typically through a gradient elution where the organic solvent concentration is increased over time, compounds can be effectively separated. The purity of a this compound sample is determined by the presence of a single major peak, with the area of any minor peaks representing impurities. For quantification, the peak area of the analyte is compared against a calibration curve constructed from standards of known concentration. A UV-Visible detector is commonly employed, set to a wavelength where the naphthalene (B1677914) ring system exhibits strong absorbance.

Table 1: Typical HPLC Parameters for Naphthoic Acid Derivatives

| Parameter | Description |

|---|---|

| Mode | Reversed-Phase |

| Stationary Phase | C18 or similar non-polar column |

| Mobile Phase | Acetonitrile/Water or Methanol/Water, often with an acid modifier (e.g., formic or phosphoric acid) |

| Elution | Gradient or Isocratic |

| Detector | UV-Visible (e.g., at 214 nm or 254 nm) |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Trace Analysis

For unambiguous identification and the analysis of trace amounts of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool. This hybrid technique couples the powerful separation capabilities of HPLC with the sensitive and specific detection provided by mass spectrometry. After chromatographic separation, the analyte is ionized, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions.

Due to the presence of a carboxylic acid group, this compound is readily ionized using electrospray ionization (ESI), typically in negative ion mode. This process generates a deprotonated molecule [M-H]⁻, whose m/z value provides a highly accurate measurement of the compound's molecular weight (C₁₁H₈O₄, MW: 204.18 g/mol ). cymitquimica.com The high sensitivity of MS allows for the detection of the compound at very low concentrations, making it ideal for trace analysis. Furthermore, tandem mass spectrometry (LC-MS/MS) can be used for structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions, which provides a structural fingerprint of the molecule. This approach has been noted in the analysis of related compounds, such as in patent literature describing the analysis of synthetic intermediates. google.com

Optimization of Mobile Phases and Detection Methods

The success of HPLC and LC-MS analyses hinges on the careful optimization of the mobile phase and detection parameters. The goal is to achieve good resolution, sharp peak shapes, and appropriate retention times.

Key factors in mobile phase optimization include:

Organic Solvent Choice: Acetonitrile and methanol are common choices. Switching between them can alter selectivity due to their different solvent properties.

pH Control: The pH of the mobile phase is critical as it affects the ionization state of the carboxylic acid group. cymitquimica.com Adding a small amount of an acid like formic acid or trifluoroacetic acid suppresses the ionization of the carboxyl group, leading to better retention on a reversed-phase column and improved peak shape. For LC-MS compatibility, volatile buffers like ammonium formate are often preferred.

Gradient Profile: Optimizing the gradient slope and duration is essential for separating the target compound from impurities with different polarities.

For detection, a UV-Vis spectrophotometer is standard. The optimal wavelength is chosen based on the compound's absorption maxima, which for naphthoic acid derivatives typically occur in the UV region. A photodiode array (PDA) detector can be advantageous as it acquires the entire UV spectrum for the peak, aiding in peak purity assessment and compound identification.

Table 2: Mobile Phase Optimization Strategies

| Variable | Purpose in Optimization |

|---|---|

| Organic Solvent Ratio | Controls the overall retention time of analytes. |

| Mobile Phase pH | Influences the ionization state, retention, and peak shape of acidic analytes. |

| Additives (e.g., acids, buffers) | Improves peak shape and provides pH stability. |

| Flow Rate | Affects analysis time and separation efficiency. |

Spectroscopic Characterization in Research Applications

Spectroscopy provides invaluable information about the molecular structure and photophysical properties of this compound, complementing the data obtained from chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound. Both ¹H NMR and ¹³C NMR experiments provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would reveal the chemical environment of each hydrogen atom. For this compound, one would expect to see distinct signals for the protons on the naphthalene ring. The chemical shift, splitting pattern (multiplicity), and integration of these signals would help to confirm their relative positions. Additionally, separate signals would be expected for the protons of the two hydroxyl (-OH) groups and the carboxylic acid (-COOH) group, although these can sometimes be broad and may exchange with deuterium when a deuterated solvent like DMSO-d₆ is used.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. Eleven distinct signals would be expected for the eleven carbon atoms in this compound, including the carbon of the carboxyl group, the carbons bonded to the hydroxyl groups, and the remaining carbons of the naphthalene ring system. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 3: Expected NMR Signals for this compound

| Nucleus | Expected Structural Information |

|---|---|

| ¹H (Proton) | Number of unique protons, their chemical environments, and connectivity to neighboring protons (J-coupling). Signals for aromatic, hydroxyl, and carboxylic acid protons. |

| ¹³C (Carbon-13) | Number of unique carbon atoms and their chemical environments (e.g., aromatic, attached to oxygen, carbonyl). |

UV-Visible Spectroscopy for Quantitative Analysis and Photophysical Studies

UV-Visible spectroscopy is a versatile tool used for both quantitative analysis and for investigating the electronic properties of this compound. The naphthalene ring system is a strong chromophore, which means it absorbs light strongly in the ultraviolet region of the electromagnetic spectrum.

For quantitative analysis, the Beer-Lambert law is applied, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance at a specific wavelength (λmax), where the absorption is strongest, and comparing it to a calibration curve, the concentration of this compound in a solution can be accurately determined.

For photophysical studies, the UV-Vis spectrum provides insights into the electronic transitions within the molecule. The positions and intensities of the absorption bands are characteristic of the π→π* transitions within the aromatic naphthalene system. The solvent environment can influence the spectrum, and studies in different solvents can provide information on solute-solvent interactions.

Table 4: Applications of UV-Visible Spectroscopy

| Application | Principle |

|---|---|

| Quantitative Analysis | Based on the Beer-Lambert Law (A = εbc), relating absorbance to concentration. |

| Photophysical Studies | Analysis of absorption bands (λmax) provides information on electronic transitions (e.g., π→π*) within the chromophore. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes. For this compound, these methods provide a detailed fingerprint of its molecular structure, confirming the presence of hydroxyl, carboxylic acid, and aromatic naphthalene functionalities.

In the solid phase, carboxylic acids like this compound typically exist as hydrogen-bonded dimers. This intermolecular interaction significantly influences the vibrational frequencies, particularly of the O-H and C=O groups. The Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra are often analyzed in conjunction with computational methods like Density Functional Theory (DFT) to achieve precise vibrational assignments. researchgate.net